1-Chloro-2-fluoro-3-isothiocyanatobenzene
Overview
Description
1-Chloro-2-fluoro-3-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is known for its unique chemical properties and is used in various scientific experiments and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene typically involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-fluoro-3-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative.
Scientific Research Applications
1-Chloro-2-fluoro-3-isothiocyanatobenzene is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-isothiocyanatobenzene primarily involves its isothiocyanate group, which can react with nucleophiles such as amines and thiols. This reactivity makes it useful for modifying proteins and other biomolecules. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein labeling .
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-isothiocyanatobenzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-isocyanatobenzene: This compound has an isocyanate group instead of an isothiocyanate group, which affects its reactivity and applications.
1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene: This compound has a bromine atom in addition to the chlorine and fluorine atoms, which can influence its chemical properties and reactivity.
4-Chloro-2-fluoro-1-nitrobenzene: This compound has a nitro group instead of an isothiocyanate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine, fluorine, and isothiocyanate groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLASHWNSHAULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373955 | |
Record name | 3-Chloro-2-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-65-8 | |
Record name | 3-Chloro-2-fluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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